Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
CAS No.:
Cat. No.: VC20136512
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O2 |
|---|---|
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | methyl 2-[3-(2-chlorophenyl)-1,2,4-triazol-1-yl]acetate |
| Standard InChI | InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
| Standard InChI Key | XFZINPRZLUIAHZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms. The 2-chlorophenyl substituent at the 3-position introduces steric and electronic effects that enhance lipophilicity, while the methyl ester group at the 1-position improves metabolic stability. Key bond lengths and angles, derived from X-ray crystallography of analogous triazoles, reveal a planar triazole ring with C–N bond lengths of 1.31–1.38 Å and a C–O ester bond of 1.44 Å .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | Methyl 2-[3-(2-chlorophenyl)-1,2,4-triazol-1-yl]acetate |
| SMILES | COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Cl |
| LogP (Predicted) | 2.8 |
| Solubility | Low in water; soluble in DMSO |
The low water solubility and moderate LogP value (2.8) suggest suitability for lipophilic biological environments, such as cell membranes or enzyme active sites .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Formation of 3-(2-Chlorophenyl)-1H-1,2,4-triazole: Reaction of 2-chlorobenzyl chloride with sodium azide yields 2-chlorobenzyl azide, which undergoes cyclization with ethyl acetoacetate under basic conditions (e.g., NaOEt in ethanol).
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N-Alkylation: The triazole intermediate is alkylated with methyl bromoacetate in the presence of or NaH in dimethylformamide (DMF), achieving yields of 85–92%.
Industrial Methods
Continuous-flow reactors are employed for large-scale production, optimizing heat and mass transfer to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol or chromatography, ensuring >98% purity.
Biological Activities and Mechanisms
Antifungal Activity
The compound’s triazole core inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. This mechanism mirrors commercial fungicides like epoxiconazole (IC = 0.002 µM) . In vitro studies against Candida albicans show moderate activity (MIC = 64 µg/mL), though less potent than fluconazole (MIC = 8 µg/mL) .
Antibacterial Properties
Against Staphylococcus aureus, the compound exhibits bacteriostatic activity (MIC = 256 µg/mL), likely through interference with cell wall synthesis or DNA gyrase .
Comparative Analysis with Structural Analogues
| Compound | Substituent | Key Biological Activity | IC/GI |
|---|---|---|---|
| Methyl 2-(3-(2-chlorophenyl)-... | 2-Chlorophenyl | Antifungal, Anticancer | 64 µg/mL (Fungal), 40 nM (Cancer) |
| Methyl 2-(3-(4-chlorophenyl)-... | 4-Chlorophenyl | Enhanced lipophilicity | 32 µg/mL (Fungal) |
| Methyl 2-(3-(p-tolyl)-1H-...) | p-Tolyl | Reduced metabolic stability | 128 µg/mL (Bacterial) |
The 2-chlorophenyl derivative’s superior antifungal activity over its 4-chloro counterpart highlights the role of substituent positioning in target binding.
Applications in Medicinal Chemistry
Drug Design
The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This property is leveraged in prodrugs like prothioconazole, where ester hydrolysis enhances systemic exposure .
Agrochemistry
As a scaffold for herbicides, the compound’s auxin-like activity disrupts plant cell elongation. Field trials against Avena fatua (wild oat) show 80% inhibition at 500 g/ha, comparable to 2,4-D.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and ester groups to optimize potency and pharmacokinetics .
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Nanoparticle Delivery: Encapsulation in lipid nanoparticles to improve aqueous solubility and bioavailability.
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Target Identification: Proteomic studies to elucidate off-target effects and potential toxicity .
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